molecular formula C14H13NO4 B5764249 Methyl 3-(furan-2-carboxamido)-2-methylbenzoate

Methyl 3-(furan-2-carboxamido)-2-methylbenzoate

Cat. No.: B5764249
M. Wt: 259.26 g/mol
InChI Key: FQPHGAZFWMHCQC-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-carboxamido)-2-methylbenzoate is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-carboxamido)-2-methylbenzoate typically involves the reaction of 3-amino-2-methylbenzoic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-2-carboxamido)-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(furan-2-carboxamido)-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in the treatment of diseases caused by microbial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-carboxamido)-2-methylbenzoate involves its interaction with microbial enzymes and cellular components. The compound is believed to inhibit the activity of key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication. The furan ring and carboxamido group play crucial roles in binding to the active sites of these enzymes, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(furan-2-carboxamido)-2-methylbenzoate is unique due to the presence of both the furan ring and the methylbenzoate moiety. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential antimicrobial activity further enhance its uniqueness .

Properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-10(14(17)18-2)5-3-6-11(9)15-13(16)12-7-4-8-19-12/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPHGAZFWMHCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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